[4-(Dimethylamino)phenyl](pyridin-2-yl)methanol [4-(Dimethylamino)phenyl](pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 109520-25-4
VCID: VC5712035
InChI: InChI=1S/C14H16N2O/c1-16(2)12-8-6-11(7-9-12)14(17)13-5-3-4-10-15-13/h3-10,14,17H,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)O
Molecular Formula: C14H16N2O
Molecular Weight: 228.295

[4-(Dimethylamino)phenyl](pyridin-2-yl)methanol

CAS No.: 109520-25-4

Cat. No.: VC5712035

Molecular Formula: C14H16N2O

Molecular Weight: 228.295

* For research use only. Not for human or veterinary use.

[4-(Dimethylamino)phenyl](pyridin-2-yl)methanol - 109520-25-4

Specification

CAS No. 109520-25-4
Molecular Formula C14H16N2O
Molecular Weight 228.295
IUPAC Name [4-(dimethylamino)phenyl]-pyridin-2-ylmethanol
Standard InChI InChI=1S/C14H16N2O/c1-16(2)12-8-6-11(7-9-12)14(17)13-5-3-4-10-15-13/h3-10,14,17H,1-2H3
Standard InChI Key YNKPODQWJSHJQO-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound is systematically named 4-(dimethylamino)phenylmethanol, reflecting its two aromatic systems connected by a hydroxymethyl group. Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 228.29 g/mol . Alternative synonyms include 109520-25-4 and [4-(dimethylamino)phenyl]-pyridin-2-ylmethanol .

Molecular Geometry and Stereochemistry

The molecule comprises a phenyl ring substituted with a dimethylamino group at the para position and a pyridin-2-yl group attached to a hydroxymethyl carbon. Computational studies reveal a rotatable bond count of 3, enabling conformational flexibility . The presence of an undefined stereocenter at the hydroxymethyl carbon suggests potential for enantiomeric forms, though racemic mixtures are typically reported .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O
Molecular Weight228.29 g/mol
XLogP3 (Lipophilicity)1.6
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (N, O)
Topological Polar Surface Area36.4 Ų

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

  • Ketone Intermediate Formation: Condensation of 4-(dimethylamino)benzaldehyde with a pyridine derivative generates a ketone precursor.

  • Carbonyl Reduction: The ketone is reduced using catalysts such as rhodium under controlled conditions to yield the methanol derivative.

  • Purification: Chromatographic techniques ensure high purity (>95%), critical for research applications.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and reproducibility. Automated systems optimize reaction parameters (e.g., temperature, pressure), while catalytic hydrogenation replaces stoichiometric reductants for sustainability.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (XLogP3 = 1.6), rendering it soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Stability tests indicate degradation under strong acidic or basic conditions, necessitating storage in inert environments .

Spectroscopic Features

  • IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic stretches).

  • NMR Spectroscopy: Distinct signals for dimethylamino protons (δ ~2.8 ppm, singlet) and pyridinyl protons (δ ~7.5–8.5 ppm, multiplet).

Chemical Reactivity and Applications

Nucleophilic and Electrophilic Reactivity

The hydroxymethyl group acts as a nucleophilic site, participating in esterification and etherification reactions. Conversely, the electron-rich dimethylamino group enhances electrophilic aromatic substitution at the phenyl ring .

Pharmaceutical Research

The compound’s structure aligns with pharmacophores targeting central nervous system (CNS) receptors and enzyme inhibitors. Its pyridinyl moiety may facilitate metal coordination in catalytic drug candidates.

Materials Science

Research Directions and Challenges

Enantioselective Synthesis

Current methods yield racemic mixtures. Developing asymmetric catalysis strategies to isolate enantiomers could unlock chiral-dependent bioactivities.

Computational Modeling

Density functional theory (DFT) studies are needed to predict reactivity pathways and optimize synthetic routes.

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